molecular formula C8H8N2O B2541685 6-Hydroxy-2,4-dimethylnicotinonitrile CAS No. 1704-19-4

6-Hydroxy-2,4-dimethylnicotinonitrile

Cat. No.: B2541685
CAS No.: 1704-19-4
M. Wt: 148.165
InChI Key: OSLDZOOVQHCMAM-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4-dimethylnicotinonitrile is a chemical compound with the molecular formula C8H8N2O It is known for its unique structure, which includes a hydroxyl group and two methyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile typically involves the reaction of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of Vilsmeier-Haack reagent (DMF-POCl3) to formylate the compound, followed by subsequent reactions to introduce the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The key steps involve ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,4-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines under suitable conditions.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Hydroxy-2,4-dimethylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,4-dimethylnicotinonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
  • 6-Hydroxy-2,4-dimethylnicotinic acid
  • 2-Hydroxy-4,6-dimethyl-5-cyano-pyridine

Uniqueness

6-Hydroxy-2,4-dimethylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-8(11)10-6(2)7(5)4-9/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLDZOOVQHCMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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